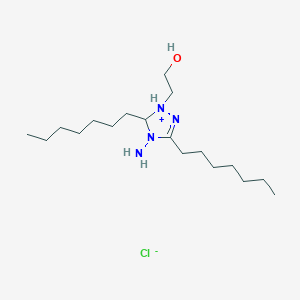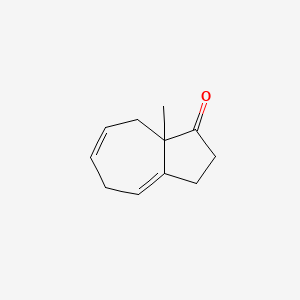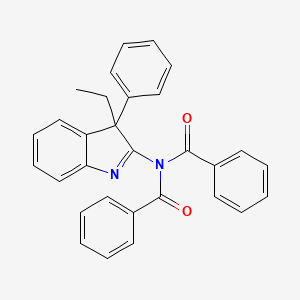![molecular formula C12H18N2OS B14595128 N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea CAS No. 61290-42-4](/img/structure/B14595128.png)
N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science. This particular compound is characterized by the presence of a thiourea group, a hydroxyethyl group, and a dimethylphenyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 2,6-dimethylbenzylamine with 2-hydroxyethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.
Industrial Production Methods
On an industrial scale, the production of N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The hydroxyethyl group can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
N-(2,6-Dimethylphenyl)-N’-(2-hydroxyethyl)urea: Similar structure but with an oxygen atom instead of sulfur.
N-(2,6-Dimethylphenyl)-N’-(2-methoxyethyl)thiourea: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of both the hydroxyethyl and thiourea groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
61290-42-4 |
|---|---|
分子式 |
C12H18N2OS |
分子量 |
238.35 g/mol |
IUPAC名 |
1-[(2,6-dimethylphenyl)methyl]-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C12H18N2OS/c1-9-4-3-5-10(2)11(9)8-14-12(16)13-6-7-15/h3-5,15H,6-8H2,1-2H3,(H2,13,14,16) |
InChIキー |
GULUBBFBFHIFAY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)CNC(=S)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
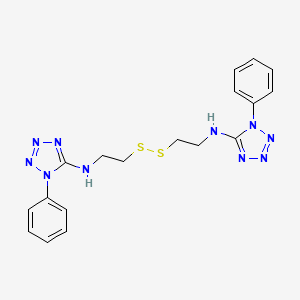
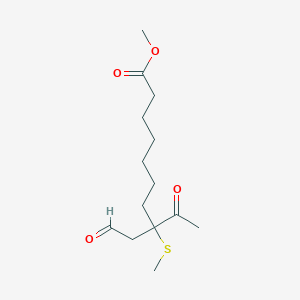
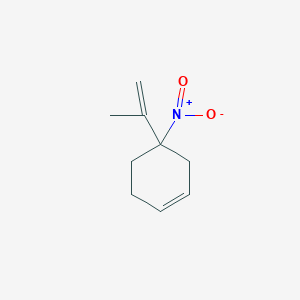
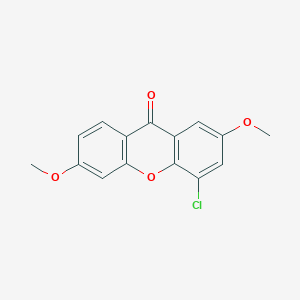
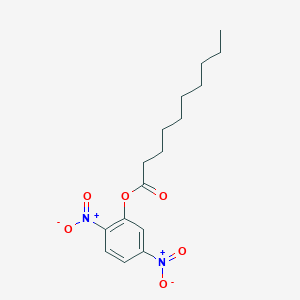
![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)
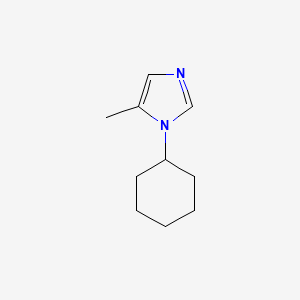
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
![3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14595088.png)
